molecular formula C9H12N2O3 B13611977 Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate

Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate

Cat. No.: B13611977
M. Wt: 196.20 g/mol
InChI Key: OZNUTAQTQLYGKC-ZETCQYMHSA-N
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Description

Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted at the 3-position with a carboxylate ester group and at the 6-position with an amino alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Functional Group Introduction: The amino alcohol group is introduced via a series of reactions, including reduction and substitution.

    Esterification: The carboxylate ester group is introduced through esterification reactions using reagents such as methanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.

Scientific Research Applications

Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridine-3-carboxylate
  • Methyl 6-hydroxyethylpyridine-3-carboxylate
  • Methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate

Uniqueness

Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is unique due to the presence of both an amino alcohol group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1

InChI Key

OZNUTAQTQLYGKC-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C1=CN=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(CO)N

Origin of Product

United States

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